Phenylsulfamic acid

Carbonic anhydrase inhibition Isoform selectivity Tumor-associated CA IX/XII

Phenylsulfamic acid (N-phenylsulfamic acid, benzenamine sulfate) is an organosulfur compound of the sulfamic acid class, bearing a phenyl group attached to the sulfamate nitrogen (C₆H₇NO₃S, MW 173.19). It is formally defined as a sulfamic acid having a phenyl group attached to nitrogen and is the conjugate acid of benzenamine sulfate(1−).

Molecular Formula C6H7NO3S
Molecular Weight 173.19 g/mol
CAS No. 3345-86-6
Cat. No. B1197501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylsulfamic acid
CAS3345-86-6
Molecular FormulaC6H7NO3S
Molecular Weight173.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NS(=O)(=O)O
InChIInChI=1S/C6H7NO3S/c8-11(9,10)7-6-4-2-1-3-5-6/h1-5,7H,(H,8,9,10)
InChIKeyBEHLMOQXOSLGHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenylsulfamic Acid (CAS 3345-86-6) – Technical Baseline for Procurement and Research Selection


Phenylsulfamic acid (N-phenylsulfamic acid, benzenamine sulfate) is an organosulfur compound of the sulfamic acid class, bearing a phenyl group attached to the sulfamate nitrogen (C₆H₇NO₃S, MW 173.19) [1]. It is formally defined as a sulfamic acid having a phenyl group attached to nitrogen and is the conjugate acid of benzenamine sulfate(1−) [2]. The compound features an N–S bond that distinguishes it from the isomeric aminobenzenesulfonic acids (sulfanilic and orthanilic acids), which possess C–S bonds, and this structural distinction underpins its unique reactivity, biological target engagement, and synthetic utility as detailed below.

Why Phenylsulfamic Acid Cannot Be Approximated by Generic In-Class Analogs in Research and Industrial Workflows


Phenylsulfamic acid occupies a unique intersection of chemical behavior and biological activity that is not shared by its closest structural relatives. Unlike sulfanilic acid (4-aminobenzenesulfonic acid), phenylsulfamic acid does not undergo thermal rearrangement to orthanilic acid, disproving the historical Bamberger mechanism and establishing it as a genuinely distinct intermediate rather than a transient species on the sulfonation pathway [1]. In carbonic anhydrase (CA) inhibition, phenylsulfamate is a potent, non-selective inhibitor of cytosolic CA I and CA II, whereas simple fluorination of the phenyl ring shifts selectivity by over 10-fold toward the tumor-associated isoforms CA IX and CA XII—demonstrating that even minor structural modifications produce profound pharmacological divergence [2]. Furthermore, phenylsulfamic acid is uniquely reducible to cyclohexylsulfamic acid derivatives, enabling a cost-advantaged synthetic route to cyclamate sweeteners from inexpensive aniline, a transformation that sulfanilic acid and other aryl sulfonates cannot undergo [3]. These three dimensions—mechanistic fate, biological selectivity, and synthetic reducibility—mean that substituting phenylsulfamic acid with sulfanilic acid, sulfamic acid, or a generic phenylsulfamate derivative without empirical validation will produce irreproducible or irrelevant results.

Quantitative Differentiation Evidence: Phenylsulfamic Acid vs. Closest Analogs and In-Class Candidates


Carbonic Anhydrase Isoform Selectivity: Phenylsulfamate vs. Fluorinated Phenylsulfamates

Phenylsulfamate (the parent compound) is a very potent inhibitor of cytosolic CA I and CA II but only a modest inhibitor of the transmembrane, tumor-associated isoforms CA IX and CA XII. In a direct head-to-head study, Winum et al. (2009) compared phenylsulfamate with a series of fluorinated phenylsulfamates and demonstrated that fluorination fundamentally alters the isoform selectivity profile [1]. The fluorinated derivatives were stronger inhibitors of CA IX (KIs of 2.8–47 nM) and CA XII (KIs of 1.9–35 nM) than of CA I (KIs of 53–415 nM) and CA II (KIs of 20–113 nM), with CA IX/CA II selectivity ratios reaching 11.4–12.1 [1]. In contrast, phenylsulfamate itself shows the opposite selectivity pattern—potent against cytosolic isoforms and modest against tumor-associated isoforms [1][2].

Carbonic anhydrase inhibition Isoform selectivity Tumor-associated CA IX/XII Sulfamate SAR

CA II Inhibitory Potency: Phenylsulfamate Benchmarked Against the Clinical Standard Acetazolamide

Phenylsulfamate inhibits human carbonic anhydrase II (hCA II) with a Ki of 1.1–5 nM, placing it among the most potent CA II inhibitors known [1]. By cross-study comparison, the clinical gold-standard CA inhibitor acetazolamide (a sulfonamide) exhibits a Ki of 12 nM against hCA II under comparable stopped-flow assay conditions [2]. This represents a 2.4- to 10.9-fold potency advantage for phenylsulfamate over acetazolamide. Importantly, phenylsulfamate achieves this potency through a sulfamate zinc-binding group rather than the classical sulfonamide motif, providing an orthogonal chemotype for inhibitor development.

Carbonic anhydrase II Enzyme inhibition Ki comparison Sulfamate vs. sulfonamide

Thermal Rearrangement Inertness: Phenylsulfamic Acid Does Not Rearrange to Orthanilic Acid, Contrary to the Historical Bamberger Mechanism

The classical Bamberger mechanism for aniline sulfonation proposed that phenylsulfamic acid functions as a transient intermediate that undergoes intramolecular rearrangement to orthanilic acid, which then further rearranges to sulfanilic acid upon heating [1]. However, Illuminati (1956) subjected phenylsulfamic acid to a wide variety of experimental conditions and conclusively demonstrated that it has no tendency to rearrange to orthanilic acid [1]. Unlike sulfanilic acid—which is the thermodynamically stable C-sulfonated product (pKa 3.23, mp 288 °C) [2]—phenylsulfamic acid retains its N–S bond under conditions where the Bamberger mechanism predicted C–S bond formation would occur. This finding established phenylsulfamic acid as a side-product rather than an obligatory intermediate in the sulfonation of aniline with sulfuric acid [1].

Aromatic sulfonation mechanism Rearrangement stability Orthanilic acid Sulfanilic acid pathway

HPTPβ Inhibitor 3D-QSAR Model Validation: A Predictive Framework Unique to the Phenylsulfamic Acid Chemotype

Phenylsulfamic acid derivatives constitute a recognized class of powerful human protein tyrosine phosphatase beta (HPTPβ) inhibitors, a target implicated in sepsis, cancer, angiogenesis, and inflammatory diseases [1]. Zhang et al. (2019) constructed the first validated 3D-QSAR models for this chemotype using 27 phenylsulfamic acid derivatives [1]. The CoMFA model yielded q²cv = 0.611, R²ncv = 0.999, and external predictive R²pre = 0.833; the CoMSIA model yielded q²cv = 0.588, R²ncv = 0.993, and R²pre = 0.775 [1]. A subsequent Topomer CoMFA study on 27 aminosulfamic acid derivatives confirmed model robustness with q² = 0.713, r² = 0.995, N = 6, SEE = 0.183 [2]. These validated models provide a rational design framework that is not available for other sulfamic acid subclasses (e.g., aliphatic sulfamates, steroidal sulfamates) in the context of HPTPβ.

HPTPβ inhibition 3D-QSAR CoMFA CoMSIA Angiogenesis Vascular leakage

Synthetic Gateway to Cyclohexylsulfamates: 97.5% Yield Reduction Enabling Cost-Advantaged Cyclamate Production from Aniline

US Patent 3,194,833 discloses a method for reducing phenylsulfamic acid and phenylsulfamates to the corresponding cyclohexyl derivatives, providing a route to cyclohexylsulfamic acid (cyclamate) sweeteners from inexpensive aniline rather than costly cyclohexylamine [1]. In a representative example, ammonium phenylsulfamate is hydrogenated over 5% rhodium on alumina at 30 psi H₂ and room temperature, yielding sodium cyclohexylsulfamate in 97.5% of theoretical yield [1]. Hydrogen uptake reaches 99.6–100% of theoretical in multiple cycles with catalyst reuse [1]. By contrast, the traditional industrial route requires cyclohexylamine as the starting amine, which is significantly more expensive than aniline and involves additional procedural steps for isolation [1]. Sulfanilic acid and other C-sulfonated aniline derivatives cannot undergo this reduction to cyclohexylsulfamates, making phenylsulfamic acid uniquely positioned as the aniline-to-cyclamate bridge [1].

Cyclamate synthesis Catalytic hydrogenation Aniline-based route Sweetener intermediate Cost reduction

Highest-Value Application Scenarios for Phenylsulfamic Acid Procurement Based on Quantitative Differentiation Evidence


Carbonic Anhydrase Inhibitor Lead Optimization: Non-Selective Reference Standard

Phenylsulfamate serves as the essential non-selective reference compound for any structure-activity relationship (SAR) campaign aimed at developing isoform-selective carbonic anhydrase inhibitors. As demonstrated by Winum et al. (2009), phenylsulfamate is a potent CA I/II inhibitor but a modest CA IX/XII inhibitor, while fluorinated derivatives invert this selectivity by >10-fold (CA IX/CA II selectivity ratio 11.4–12.1) [1]. Any research group synthesizing novel phenylsulfamate derivatives for CA inhibition must include the parent compound as a calibrant to properly attribute selectivity gains to specific structural modifications. Procurement of high-purity phenylsulfamic acid (>95%, as offered by major research chemical suppliers) is therefore a prerequisite for reproducible CA inhibitor SAR studies targeting tumor-associated isoforms CA IX and CA XII.

HPTPβ-Targeted Drug Discovery: Validated 3D-QSAR-Driven Design

The phenylsulfamic acid chemotype is supported by two independently validated 3D-QSAR models (CoMFA q²cv = 0.611, R²pre = 0.833; CoMSIA q²cv = 0.588, R²pre = 0.775; Topomer CoMFA q² = 0.713, r² = 0.995) [2][3]. These models enable computationally guided design of new HPTPβ inhibitors targeting angiogenesis, vascular leakage, sepsis, and inflammatory diseases. Medicinal chemistry teams can procure phenylsulfamic acid as the core scaffold and use the published QSAR contour maps and molecular docking results (key interactions with A/ARG220, A/ARG63, A/ASN115) to prioritize synthetic targets before committing resources to multi-step synthesis [3]. This data-backed design paradigm is not available for competing sulfamic acid subclasses in the HPTPβ context.

Cost-Efficient Sweetener Intermediate Manufacturing: Aniline-to-Cyclamate Route

Process development and fine chemical manufacturing groups seeking to produce cyclohexylsulfamate sweeteners (sodium cyclamate and related compounds) can leverage phenylsulfamic acid as the key intermediate in the reduction route from aniline. US Patent 3,194,833 demonstrates 97.5% isolated yield for the catalytic hydrogenation step using rhodium on alumina at room temperature and 30 psi H₂, with catalyst reusability over multiple cycles [4]. The route replaces expensive cyclohexylamine with commodity-priced aniline, directly impacting the cost of goods. Procurement of phenylsulfamic acid in bulk quantities (technical or research grade) enables pilot-scale validation of this patent-expired but industrially relevant process.

Mechanistic Probe in Aromatic Sulfonation Chemistry: Distinguishing N-Sulfonation from C-Sulfonation Pathways

Phenylsulfamic acid is a critical reference standard for mechanistic studies of aromatic amine sulfonation. Illuminati (1956) definitively showed that it does not undergo thermal rearrangement to orthanilic acid, refuting the long-held Bamberger mechanism [5]. Researchers investigating sulfonation regiochemistry, photochemical rearrangements, or enzymatic sulfamate conjugation can use authentic phenylsulfamic acid as a chromatographic and spectroscopic standard to distinguish N-sulfonated (sulfamate) products from C-sulfonated (sulfanilic/orthanilic acid) products. This application is particularly relevant for groups studying sulfotransferase enzymology or developing regioselective sulfonation methodologies.

Quote Request

Request a Quote for Phenylsulfamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.